Quinone Reductase 2 Co-Substrate Performance
In a systematic screening of co-substrates for recombinant human quinone reductase 2 (QR2), N-benzylnicotinamide was identified as superior to all other compounds tested, including the naturally occurring N-ribosylnicotinamide, which was characterized as a poor co-substrate [1]. While quantitative Km values were not reported for N-benzylnicotinamide in this study, tetrahydrofolic acid—another co-substrate evaluated under identical conditions—exhibited a Km of approximately 2 mM [1], providing a benchmark for comparative potency assessment.
| Evidence Dimension | Enzymatic co-substrate performance (qualitative ranking) |
|---|---|
| Target Compound Data | N-benzylnicotinamide: superior to any other compounds tested |
| Comparator Or Baseline | N-ribosylnicotinamide: poor co-substrate; tetrahydrofolic acid: Km ≈ 2 mM |
| Quantified Difference | Qualitatively superior; tetrahydrofolic acid reference Km ≈ 2 mM |
| Conditions | Recombinant human QR2 expressed in CHO cells; menadione reduction assay |
Why This Matters
This evidence establishes N-benzylnicotinamide as the preferred co-substrate for QR2 assays, providing experimental justification for its procurement over natural nicotinamide derivatives.
- [1] Boutin JA, Chatelain-Egger F, Vella F, Delagrange P, Ferry G. Quinone reductase 2 substrate specificity and inhibition pharmacology. Chem Biol Interact. 2005;151(3):213-228. View Source
